Adonirubin

Descripción

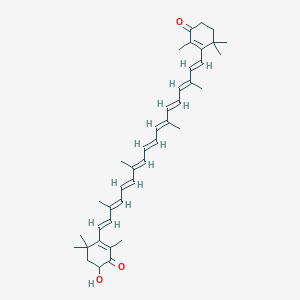

Structure

3D Structure

Propiedades

IUPAC Name |

6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-34-32(5)36(41)25-26-39(34,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-35-33(6)38(43)37(42)27-40(35,9)10/h11-24,37,42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUTWVMJGMVRQF-ROKXECAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)C(CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4418-72-8 | |

| Record name | Phoenicoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOENICOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX9MQ934U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Adonirubin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonirubin, a ketocarotenoid with the chemical formula C₄₀H₅₂O₃, is a naturally occurring red pigment found in various organisms, including certain species of birds, fish, and microorganisms.[1] It is a biosynthetic intermediate in the pathway leading to astaxanthin.[2] Possessing potent antioxidant, anti-tumor-promoting, and anti-carcinogenic properties, this compound has garnered significant interest within the scientific community for its potential applications in pharmaceuticals and nutraceuticals.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its role in cellular signaling pathways.

Core Chemical Properties

This compound is a lipophilic molecule characterized by a long conjugated polyene chain, which is responsible for its distinct color and antioxidant activity. Its structural features and physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₂O₃ | [1][3][4] |

| Molecular Weight | 580.85 g/mol | [1] |

| CAS Number | 4418-72-8 | [3][4] |

| Appearance | Red to reddish-violet crystalline powder | |

| Melting Point | Not precisely determined. As a carotenoid, it may decompose upon heating. | |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Quantitative data for specific solvents is limited, but like other carotenoids, it is expected to be soluble in chlorinated hydrocarbons (e.g., chloroform) and sparingly soluble in ethanol. | |

| UV-Vis Absorption Maxima (λmax) | The exact λmax in specific solvents is not consistently reported in the literature. Carotenoids typically exhibit a major absorption peak in the 450-500 nm range. | |

| Molar Extinction Coefficient (ε) | Specific values for this compound are not readily available in the literature. |

Experimental Protocols

Extraction and Purification of this compound from Bacterial Culture (General Protocol)

This protocol outlines a general method for the extraction and purification of carotenoids, including this compound, from bacterial sources. This method can be adapted for specific bacterial strains that produce this compound.

A. Extraction

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

-

Solvent Extraction: Resuspend the cell pellet in a suitable organic solvent, such as a mixture of methanol (B129727) and acetone (B3395972) (e.g., 7:3 v/v).

-

Cell Lysis: Disrupt the cells using methods like sonication or bead beating to release the intracellular carotenoids.

-

Phase Separation: Add a nonpolar solvent (e.g., petroleum ether or diethyl ether) and a saline solution to the extract. Mix thoroughly and allow the layers to separate. The carotenoids will partition into the nonpolar upper layer.

-

Collection and Drying: Carefully collect the upper organic phase containing the carotenoids. Dry the solvent using a rotary evaporator or under a stream of nitrogen.

B. Purification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the dried extract in a suitable mobile phase solvent.

-

Chromatographic Conditions:

-

Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation.

-

Mobile Phase: A gradient of solvents is often employed. Common mobile phases include mixtures of methanol, acetonitrile, water, and dichloromethane. The specific gradient will need to be optimized for the best separation of this compound.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the absorption maximum of this compound (around 470-480 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Re-inject the collected fraction into the HPLC to assess its purity.

Chemical Synthesis of this compound (Conceptual Workflow)

The total synthesis of this compound is a complex process. A general conceptual workflow, based on established strategies for carotenoid synthesis, is presented below. This often involves the Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain.

Caption: Conceptual workflow for the chemical synthesis of this compound.

Involvement in Cellular Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily related to oxidative stress and cell proliferation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. While the precise mechanism for this compound is still under investigation, it is hypothesized that, like other carotenoids, it may induce a mild oxidative stress that leads to the activation of the Nrf2 pathway.

Caption: Proposed mechanism of Nrf2 pathway activation by this compound.

ERK1/2 and Akt Signaling Pathways

The Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) pathways are critical regulators of cell survival, proliferation, and differentiation. Studies on related carotenoids suggest that they can modulate these pathways to exert their anti-tumor effects. It is proposed that this compound may inhibit the phosphorylation, and thus the activation, of ERK1/2 and Akt in cancer cells, leading to a reduction in cell proliferation and survival.

Caption: Proposed inhibitory effect of this compound on ERK1/2 and Akt signaling.

Conclusion

This compound is a promising bioactive compound with significant potential in the fields of medicine and nutrition. While its fundamental chemical properties are known, further research is required to fully elucidate its quantitative physicochemical characteristics and the precise molecular mechanisms underlying its biological activities. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing ketocarotenoid.

References

The Adonirubin Biosynthetic Pathway in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonirubin, a red ketocarotenoid, is a valuable natural pigment with significant antioxidant properties, making it a compound of interest for the pharmaceutical, nutraceutical, and cosmetic industries. While often considered an intermediate in the microbial biosynthesis of astaxanthin (B1665798), this compound itself exhibits potent biological activities. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in microorganisms, focusing on the core enzymatic steps, genetic regulation, and methodologies for its production and analysis.

The Core Biosynthetic Pathway from β-Carotene

The biosynthesis of this compound in microorganisms originates from the common carotenoid precursor, β-carotene. The pathway involves a series of hydroxylation and ketolation reactions catalyzed by two key enzymes: β-carotene hydroxylase (CrtZ) and β-carotene ketolase (CrtW or BKT). The generally accepted pathway to this compound proceeds through the intermediate canthaxanthin (B1668269).

The key enzymatic conversions are as follows:

-

β-Carotene to Echinenone (B51690): The first ketolation step is the conversion of β-carotene to echinenone, catalyzed by β-carotene ketolase (CrtW). This enzyme adds a keto group at the 4-position of one of the β-ionone rings of β-carotene.

-

Echinenone to Canthaxanthin: The second ketolation, also catalyzed by CrtW, converts echinenone to canthaxanthin by adding a keto group to the 4'-position of the other β-ionone ring.

-

Canthaxanthin to this compound: The final step is the hydroxylation of canthaxanthin at the 3-position of one of its β-ionone rings, a reaction catalyzed by β-carotene hydroxylase (CrtZ). This conversion yields this compound (phoenicoxanthin).

It is important to note that the order of these reactions can sometimes vary depending on the specific enzymes and microbial host, leading to alternative intermediates. However, the pathway via canthaxanthin is considered the primary route for this compound biosynthesis.

Key Enzymes and Genes

| Enzyme | Gene | Function | Microbial Sources (Examples) |

| β-Carotene Ketolase | crtW, bkt | Adds keto groups at the C4 and C4' positions of the β-ionone rings of β-carotene and its derivatives. | Paracoccus sp., Brevundimonas sp. SD212, Haematococcus pluvialis |

| β-Carotene Hydroxylase | crtZ | Adds hydroxyl groups at the C3 and C3' positions of the β-ionone rings of carotenoids. | Alcaligenes sp. PC-1, Agrobacterium aurantiacum, Pantoea ananatis |

| P450 monooxygenase | CYP175A1 | Can hydroxylate canthaxanthin to produce this compound. | Thermus thermophilus HB27[1] |

Quantitative Data on this compound Production

The microbial production of this compound is often reported in the context of engineered strains designed for astaxanthin production, where this compound can accumulate as a significant intermediate or by-product. Metabolic engineering strategies, such as balancing the expression of crtW and crtZ genes, can be employed to enhance the accumulation of this compound.

| Microorganism | Genetic Modification / Condition | This compound Titer (mg/L) | This compound Yield (mg/g DCW) | Reference |

| Escherichia coli | Co-expression of crtW from Nostoc sp. PCC 7120 and crtZ orthologs | 290 | Not Reported | [1] |

| Escherichia coli | Expression of canthaxanthin synthesis genes and CYP175A1 from Thermus thermophilus HB27 | This compound was the main product, but specific titer not provided. | Not Reported | [1] |

| Chlorococcum sp. | Wild-type | Comprised 12% of total carotenoids. | Not Reported | [2] |

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

Experimental Workflow for this compound Production and Analysis

Experimental Protocols

Protocol for Extraction and Quantification of this compound

This protocol provides a general method for the extraction and quantification of this compound from microbial biomass, which can be adapted based on the specific microorganism and available equipment.

Materials:

-

Microbial cell pellet (lyophilized or wet)

-

Acetone (B3395972) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

0.1% (w/v) Butylated hydroxytoluene (BHT) in extraction solvents (optional, as an antioxidant)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

HPLC system with a Diode Array Detector (DAD) and a C30 reverse-phase column

-

Spectrophotometer

-

This compound standard

Procedure:

-

Cell Lysis and Extraction:

-

Resuspend a known amount of microbial cell pellet in acetone (containing 0.1% BHT).

-

Disrupt the cells using methods such as sonication, bead beating, or homogenization until the cell debris becomes colorless.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the carotenoids.

-

Repeat the extraction process with fresh acetone until the pellet is colorless.

-

Pool all the supernatants.

-

-

Solvent Partitioning:

-

Add an equal volume of dichloromethane and a half volume of saturated NaCl solution to the pooled acetone extract in a separatory funnel.

-

Mix gently and allow the phases to separate. The carotenoids will partition into the lower dichloromethane phase.

-

Collect the dichloromethane phase and dry it over anhydrous sodium sulfate.

-

-

Solvent Evaporation and Sample Preparation:

-

Evaporate the dichloromethane extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for analysis (e.g., acetone or a mixture of methanol and dichloromethane).

-

-

Quantification:

-

HPLC-DAD Analysis:

-

Filter the re-dissolved sample through a 0.22 µm filter before injecting it into the HPLC system.

-

Use a C30 reverse-phase column for optimal separation of carotenoids.

-

A typical mobile phase could be a gradient of methanol, methyl-tert-butyl ether, and water.

-

Monitor the elution profile at the maximum absorption wavelength of this compound (approximately 478-480 nm).

-

Quantify this compound by comparing the peak area with a standard curve prepared from a pure this compound standard.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the re-dissolved extract at the maximum absorption wavelength of this compound in the chosen solvent.

-

Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration. The molar extinction coefficient for this compound needs to be determined or obtained from the literature for the specific solvent used.

-

-

In Vitro Enzyme Assay for β-Carotene Ketolase (CrtW)

This protocol outlines a method to determine the activity of β-carotene ketolase by measuring the conversion of β-carotene to its ketolated products.

Materials:

-

Cell-free extract containing the CrtW enzyme

-

β-carotene substrate (solubilized, e.g., in Tween 80 or acetone)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactors (e.g., FeSO₄, ascorbate)

-

Extraction solvent (e.g., acetone or ethyl acetate)

-

HPLC system with a DAD and a C30 column

Procedure:

-

Enzyme Preparation:

-

Prepare a cell-free extract from the microbial strain overexpressing the crtW gene. This can be done by cell lysis (e.g., sonication, French press) followed by centrifugation to remove cell debris.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, cofactors, and the cell-free extract.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the β-carotene substrate. The final reaction volume should be standardized.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes), protected from light.

-

Include a negative control with a heat-inactivated enzyme or without the enzyme extract.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of cold acetone or ethyl acetate.

-

Vortex vigorously to extract the carotenoids.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the carotenoids.

-

-

Analysis:

-

Evaporate the organic solvent and re-dissolve the residue in a known volume of a suitable solvent.

-

Analyze the products (echinenone and canthaxanthin) by HPLC-DAD as described in the quantification protocol.

-

Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein in the cell-free extract.

-

In Vitro Enzyme Assay for β-Carotene Hydroxylase (CrtZ)

This protocol is designed to measure the activity of β-carotene hydroxylase by monitoring the conversion of canthaxanthin to this compound.

Materials:

-

Cell-free extract containing the CrtZ enzyme

-

Canthaxanthin substrate (solubilized)

-

Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

-

Cofactors (e.g., NADPH, FAD)

-

Extraction solvent (e.g., acetone or ethyl acetate)

-

HPLC system with a DAD and a C30 column

Procedure:

-

Enzyme Preparation:

-

Prepare a cell-free extract from the microbial strain overexpressing the crtZ gene, as described for the CrtW assay.

-

-

Reaction Setup:

-

Combine the reaction buffer, cofactors, and the cell-free extract in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C).

-

Start the reaction by adding the canthaxanthin substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) in the dark.

-

Include a negative control.

-

-

Reaction Termination and Extraction:

-

Terminate the reaction and extract the carotenoids as described for the CrtW assay.

-

-

Analysis:

-

Analyze the product (this compound) by HPLC-DAD.

-

Calculate the enzyme activity based on the amount of this compound produced.

-

Conclusion

The microbial biosynthesis of this compound presents a promising avenue for the sustainable production of this valuable ketocarotenoid. A thorough understanding of the biosynthetic pathway, the key enzymes involved, and robust analytical methods are crucial for optimizing production in microbial hosts. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to advance the metabolic engineering and industrial application of this compound-producing microorganisms. Further research focusing on the discovery of novel and more efficient enzymes, along with the fine-tuning of metabolic fluxes, will be instrumental in realizing the full potential of microbial this compound production.

References

A Technical Guide to the Natural Sources of Adonirubin and Adonixanthin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the ketocarotenoids adonirubin and adonixanthin. These potent antioxidants are intermediates in the astaxanthin (B1665798) biosynthesis pathway and are of increasing interest to the pharmaceutical and nutraceutical industries. This document details their primary natural origins, quantitative data on their abundance, comprehensive experimental protocols for their extraction and quantification, and visual representations of relevant biochemical pathways and experimental workflows.

Natural Sources of this compound and Adonixanthin

This compound and adonixanthin are synthesized by a variety of microorganisms and are also found in certain plants. While they are often present as minor carotenoids alongside the more dominant astaxanthin, some organisms can accumulate significant quantities of these specific compounds.

Primary Natural Sources:

-

Plants: The genus Adonis, particularly the petals of Adonis aestivalis (Summer Pheasant's Eye), is a notable plant source of these ketocarotenoids.[1][2] In these flowers, this compound and astaxanthin are the major carotenoids.

-

Bacteria: Certain species of bacteria are significant producers. Paracoccus carotinifaciens is known to produce a mixture of carotenoids, including astaxanthin, this compound, and adonixanthin.[3][4][5][6][7][8][9] Notably, Paracoccus schoinia has been identified as a producer of adonixanthin diglucoside as its major carotenoid.[10]

-

Microalgae: The green microalga Haematococcus pluvialis is a well-known source of astaxanthin, and this compound and adonixanthin are present as intermediates in its biosynthetic pathway.[11][12]

-

Yeast: The yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) is another microorganism utilized for the production of astaxanthin, and consequently, it also synthesizes this compound and adonixanthin as precursors.[13][14][15][16][17][18]

Secondary Natural Sources:

Crustaceans and fish can be considered secondary sources of this compound and adonixanthin. They do not synthesize these carotenoids de novo but accumulate them through their diet, which primarily consists of the aforementioned microorganisms.

Quantitative Data of this compound and Adonixanthin in Natural Sources

The concentration of this compound and adonixanthin can vary significantly depending on the organism and the specific culture or environmental conditions. The following table summarizes available quantitative data from the scientific literature.

| Natural Source | Compound | Concentration (% of Total Carotenoids) | Notes |

| Adonis aestivalis (petals) | This compound (monoester) | 13.8% | Major components are astaxanthin esters. |

| This compound (free) | 0.3% | ||

| Paracoccus carotinifaciens | This compound & Adonixanthin | Not specified, but are significant components along with astaxanthin (55-60%). | The relative proportions can vary. |

| Paracoccus schoinia | Adonixanthin diglucoside | ~80% | The major carotenoid in this species. |

| Haematococcus pluvialis | This compound & Adonixanthin | Minor intermediates | Present in the astaxanthin biosynthesis pathway. |

| Xanthophyllomyces dendrorhous | This compound & Adonixanthin | Minor components | Primarily produces astaxanthin. |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound and adonixanthin from natural sources.

Extraction of this compound and Adonixanthin

This protocol is a composite method based on established procedures for carotenoid extraction from microbial and plant sources.

1. Sample Preparation:

- Microbial Biomass (e.g., Paracoccus, Haematococcus, Xanthophyllomyces): Harvest cells by centrifugation. Lyophilize or oven-dry the cell pellet at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried biomass into a fine powder.

- Plant Material (e.g., Adonis aestivalis petals): Lyophilize or air-dry the petals in the dark. Grind the dried material into a fine powder.

2. Extraction:

- To a known quantity of the dried powder, add a suitable organic solvent. A mixture of acetone (B3395972) and methanol (B129727) is commonly used.[19]

- Thoroughly mix the sample and solvent. Extraction can be enhanced by sonication or homogenization.

- Centrifuge the mixture and collect the supernatant.

- Repeat the extraction process with fresh solvent until the biomass/plant material is colorless.

- Pool the solvent extracts.

3. Saponification (Optional but Recommended for Esterified Carotenoids):

- To the pooled extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.

- Incubate the mixture in the dark at room temperature for several hours or overnight to hydrolyze any carotenoid esters.

4. Liquid-Liquid Extraction:

- Add distilled water and a non-polar solvent such as diethyl ether or hexane (B92381) to the saponified extract in a separatory funnel.

- Shake vigorously and allow the phases to separate. The carotenoids will partition into the upper organic phase.

- Collect the organic phase and wash it several times with distilled water to remove any residual alkali.

- Dry the organic phase over anhydrous sodium sulfate.

5. Solvent Evaporation and Reconstitution:

- Evaporate the solvent to dryness under a stream of nitrogen gas.

- Reconstitute the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or the mobile phase).

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of this compound and adonixanthin.

1. Chromatographic System:

- HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

- Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation.

- Column Temperature: Maintain at a constant temperature, typically between 25-30°C.[19]

2. Mobile Phase and Gradient:

- A common mobile phase consists of a gradient of methanol, acetonitrile, and water, or a mixture of methanol and tert-butyl methyl ether.

- The specific gradient program will need to be optimized for the specific column and analytes.

3. Detection:

- Set the detector to monitor the absorbance at the maximum wavelength (λmax) of this compound and adonixanthin, which is typically around 470-480 nm.[19]

4. Quantification:

- Prepare a series of standard solutions of this compound and adonixanthin of known concentrations.

- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared sample extract.

- Identify the this compound and adonixanthin peaks in the sample chromatogram by comparing their retention times and spectral data with the standards.

- Quantify the amount of this compound and adonixanthin in the sample by using the calibration curve.

Visualizations

The following diagrams illustrate the biosynthetic pathway leading to this compound and adonixanthin and a typical experimental workflow for their analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Commercial Production of Astaxanthin with Paracoccus carotinifaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paracoccus carotinifaciens - Wikipedia [en.wikipedia.org]

- 10. Major carotenoid isolated from Paracoccus schoinia NBRC 100637T is adonixanthin diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Astaxanthin and other Nutrients from Haematococcus pluvialis—Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Astaxanthin-Producing Green Microalga Haematococcus pluvialis: From Single Cell to High Value Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jbiochemtech.com [jbiochemtech.com]

- 14. Xanthophyllomyces dendrorhous, a Versatile Platform for the Production of Carotenoids and Other Acetyl-CoA-Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved astaxanthin production by Xanthophyllomyces dendrorhous SK984 with oak leaf extract and inorganic phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Enhancing astaxanthin accumulation in Xanthophyllomyces dendrorhous by a phytohormone: metabolomic and gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Astaxanthin Synthesis by Yeast Xanthophyllomyces dendrorhous and its Mutants on Media Based on Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Adonirubin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonirubin, a ketocarotenoid and a biosynthetic intermediate of astaxanthin (B1665798), is emerging as a compound of significant interest in the fields of pharmacology and nutraceuticals. Possessing a unique molecular structure, this compound exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological functions, methodologies for its evaluation, and its modulation of key cellular signaling pathways.

Core Biological Activities

This compound's therapeutic potential stems from its multifaceted biological activities. These properties are attributed to its chemical structure, which is characterized by a polyene chain and ketone functional groups.

Antioxidant Activity

This compound is a potent antioxidant, demonstrating significant efficacy in neutralizing reactive oxygen species (ROS). Its antioxidant capacity is comparable to that of the well-studied carotenoid, astaxanthin.[1][2] This activity is crucial in mitigating cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This compound's primary antioxidant mechanisms include:

-

Singlet Oxygen Quenching: this compound efficiently quenches singlet oxygen, a highly reactive form of oxygen that can damage cellular components.[1][2]

-

Inhibition of Lipid Peroxidation: It effectively inhibits the peroxidation of lipids, a process that can lead to cell membrane damage and the formation of harmful byproducts.[1][2]

Anti-Tumor-Promoting and Anti-Carcinogenic Activities

This compound has demonstrated promising potential in cancer prevention and therapy. Studies have shown its ability to inhibit tumor promotion and carcinogenesis in preclinical models.[1][2] Key findings include:

-

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation: this compound inhibits the activation of the Epstein-Barr virus early antigen, a known tumor promoter.[1][2]

-

Suppression of Skin Carcinogenesis: In mouse models, this compound has been shown to suppress skin tumor formation induced by chemical carcinogens.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that while research indicates this compound's activity is comparable to astaxanthin, specific IC50 values for this compound are not always available in the current literature.

| Activity | Assay | Test System | Result | Reference |

| Antioxidant | Inhibition of Lipid Peroxidation | Methyl linoleate (B1235992) with AMVN as radical initiator | Activity comparable to astaxanthin | [1] |

| Singlet Oxygen Quenching | Activity comparable to astaxanthin | [1] | ||

| Anti-Tumor-Promoting | EBV-EA Activation Inhibition | Raji cells | Inhibitory effect observed | [1] |

| Anti-Carcinogenic | Mouse Skin Carcinogenesis | DMBA/TPA-induced skin tumors in mice | Suppression of tumor formation observed | [1] |

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. While some carotenoids are known to activate this pathway, current evidence suggests that this compound is not a potent activator of Nrf2.[3] This indicates that its primary antioxidant effects may be mediated through direct radical scavenging rather than the induction of antioxidant gene expression.

Figure 1: this compound's interaction with the Nrf2 signaling pathway.

ERK/Akt Signaling Pathways

The Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) signaling pathways are central to cell proliferation, survival, and apoptosis. While direct evidence for this compound's modulation of these pathways is still emerging, related compounds like indirubin (B1684374) have been shown to regulate the PI3K/Akt pathway.[4][5][6][7] This suggests a potential mechanism for this compound's anticancer effects. Further research is needed to delineate the specific interactions of this compound with the ERK and Akt cascades.

Figure 2: Postulated interaction of this compound with ERK and Akt pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's biological activities. The following are outlines of key experimental protocols.

Singlet Oxygen Quenching Assay

This assay measures the ability of a compound to quench singlet oxygen, a highly reactive oxygen species.

Principle: A photosensitizer is used to generate singlet oxygen, which then reacts with a probe, leading to a measurable change (e.g., decrease in fluorescence or absorbance). The ability of this compound to compete with the probe for singlet oxygen is quantified.

Workflow:

Figure 3: Workflow for Singlet Oxygen Quenching Assay.

Inhibition of Lipid Peroxidation Assay

This assay determines the ability of a compound to inhibit the oxidative degradation of lipids.

Principle: Lipid peroxidation is induced in a lipid-rich medium (e.g., linoleic acid) using a free radical initiator. The formation of lipid hydroperoxides or secondary products like malondialdehyde (MDA) is measured. The inhibitory effect of this compound is determined by the reduction in these peroxidation products.

Workflow:

Figure 4: Workflow for Lipid Peroxidation Inhibition Assay.

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is used to screen for potential anti-tumor-promoting agents.

Principle: Raji cells, a human lymphoblastoid cell line latently infected with EBV, are treated with a tumor promoter (e.g., TPA) to induce the expression of EBV-EA. The ability of this compound to inhibit this induction is assessed.

Workflow:

Figure 5: Workflow for EBV-EA Activation Assay.

Mouse Skin Carcinogenesis Bioassay

This in vivo assay evaluates the anti-carcinogenic potential of a compound.

Principle: Skin tumors are induced in mice using a two-stage carcinogenesis protocol involving an initiator (e.g., DMBA) and a promoter (e.g., TPA). The effect of this compound on tumor incidence and multiplicity is evaluated.

Workflow:

Figure 6: Workflow for Mouse Skin Carcinogenesis Bioassay.

Conclusion and Future Directions

This compound is a promising bioactive compound with significant antioxidant, anti-tumor-promoting, and anti-carcinogenic activities. While its efficacy appears to be comparable to astaxanthin in several assays, further research is required to establish a more comprehensive quantitative profile, including specific IC50 values for its various biological effects.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of this compound in a wider range of antioxidant, anti-inflammatory, and anticancer assays.

-

Mechanism of Action: Elucidating the specific molecular targets of this compound within the ERK, Akt, and other relevant signaling pathways.

-

In Vivo Studies: Conducting more extensive in vivo studies to evaluate the bioavailability, pharmacokinetics, and therapeutic efficacy of this compound in various disease models.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other bioactive compounds and conventional drugs.

A deeper understanding of this compound's biological activities and mechanisms of action will be instrumental in unlocking its full potential for the development of novel therapeutic and preventative strategies.

References

- 1. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indirubin alleviates retinal neurodegeneration through the regulation of PI3K/AKT signaling [jbr-pub.org.cn]

- 5. Indirubin alleviates retinal neurodegeneration through the regulation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jbr-pub.org.cn [jbr-pub.org.cn]

Adonirubin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adonirubin, a carotenoid with significant potential in therapeutic applications. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and pathway diagrams to facilitate further research and drug development.

Core Compound Data

This compound, a keto-carotenoid, is recognized for its potent antioxidant and anti-inflammatory properties. Key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4418-72-8 | [1][2][3] |

| Molecular Formula | C₄₀H₅₂O₃ | [1][2][4] |

| Molecular Weight | 580.84 g/mol | [1][2][5] |

| Synonyms | Phoenicoxanthin, 3-Hydroxycanthaxanthin | [2][5] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-tumor, and anti-inflammatory effects.

Antioxidant Activity

This compound is a potent antioxidant, effectively scavenging reactive oxygen species (ROS).[6] This activity is central to its protective effects against cellular damage.

Anti-Tumor Effects

Research has demonstrated that this compound possesses anti-tumor-promoting and anti-carcinogenic properties.[7] Studies on glioblastoma cells have shown that it can suppress cell proliferation and migration.[8][9]

Signaling Pathway Modulation

This compound's biological effects are mediated through the modulation of key cellular signaling pathways.

-

Nrf2 Signaling Pathway: this compound is implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][10] Nrf2 is a critical regulator of the cellular antioxidant response.[11][12][13][14] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes.

-

ERK1/2 and Akt Signaling Pathways: In the context of cancer, this compound has been shown to influence the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) signaling pathways.[8] These pathways are crucial in regulating cell proliferation, survival, and migration in cancer cells.[15][16][17] Studies in glioblastoma cells indicate that this compound can reduce the phosphorylation of both ERK1/2 and Akt, thereby inhibiting tumor progression.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Antioxidant Activity Assessment: Inhibition of Lipid Peroxidation

This protocol outlines the procedure to determine the inhibitory effect of this compound on lipid peroxidation.

-

Materials:

-

This compound

-

Methyl linoleate (B1235992)

-

2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN) as a radical initiator

-

Ethanol

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-

Prepare a stock solution of this compound in ethanol.

-

In a reaction vessel, combine methyl linoleate and the this compound solution at the desired final concentration.

-

Initiate lipid peroxidation by adding AMVN.

-

Incubate the mixture at 37°C.

-

Monitor the accumulation of methyl linoleate hydroperoxides over time using an appropriate method, such as HPLC or a colorimetric assay.

-

Calculate the percentage of inhibition of lipid peroxidation compared to a control without this compound.

-

Anti-Tumor Activity: Glioblastoma Cell Viability Assay

This protocol details the assessment of this compound's effect on the viability of glioblastoma cells.

-

Materials:

-

Human glioblastoma cell lines (e.g., U251MG)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell viability reagent (e.g., MTT, WST-8)

-

96-well plates

-

-

Procedure:

-

Seed glioblastoma cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare various concentrations of this compound (e.g., 10 µM) in the cell culture medium.

-

Replace the existing medium with the medium containing different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Express the results as a percentage of the viability of untreated control cells.

-

Analysis of Signaling Pathways: Western Blot for p-ERK1/2 and p-Akt

This protocol describes the detection of changes in the phosphorylation status of ERK1/2 and Akt in response to this compound treatment.

-

Materials:

-

Glioblastoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-ERK1/2, total ERK1/2, p-Akt, total Akt, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat glioblastoma cells with this compound (e.g., 10 µM) for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: this compound's mechanism of action.

References

- 1. Page loading... [guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. medkoo.com [medkoo.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 4418-72-8: 3-hydroxy-beta,beta-carotene-4,4'-dione [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Dark Sweet Cherry (Prunus avium) Anthocyanins Suppressed ERK1/2-Akt/mTOR Cell Signaling and Oxidative Stress: Implications for TNBC Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Adonirubin: A Technical Guide to its Discovery, History, and Core Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adonirubin, a naturally occurring ketocarotenoid, has garnered increasing scientific interest due to its significant antioxidant properties and potential therapeutic applications. As a key intermediate in the biosynthetic pathway from β-carotene to astaxanthin (B1665798), this compound is found in a variety of microorganisms and marine life. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside a detailed examination of its physicochemical properties and biological activities. This document outlines key experimental protocols for its isolation, quantification, and synthesis, and presents its known interactions with cellular signaling pathways, offering a comprehensive resource for researchers in carotenoid chemistry, pharmacology, and drug development.

Discovery and History

This compound, also known under the synonym Phoenicoxanthin, is a red-orange carotenoid pigment. While the precise historical record of its initial discovery is not extensively documented in readily available literature, its identification is intrinsically linked to the broader exploration of carotenoids in the early 20th century. The "golden age" of carotenoid structure elucidation in the 1930s, led by pioneers like Karrer and Kuhn, laid the groundwork for identifying numerous carotenoid structures, including the closely related astaxanthin. This compound was identified as a biosynthetic intermediate in the conversion of β-carotene to astaxanthin in various organisms, including crustaceans and the bacterium Paracoccus carotinifaciens.[1] Its presence has been reported in organisms such as Phaffia rhodozyma and Paraeuchaeta russelli.[2]

Physicochemical Properties

This compound is a C40 tetraterpenoid with a chemical structure characterized by a β-ionone ring at one end and a 4-keto-β-ionone ring at the other, connected by a polyene chain. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₀H₅₂O₃ | [2] |

| Molecular Weight | 580.8 g/mol | [2] |

| CAS Number | 4418-72-8 | |

| Appearance | Red-orange crystals | |

| Solubility | Soluble in organic solvents like acetone, ethanol, and tetrahydrofuran. | |

| Synonyms | Phoenicoxanthin, 3-Hydroxy-β,β-carotene-4,4'-dione | [2] |

Quantitative Data on Biological Activity

This compound exhibits potent antioxidant activity, comparable to that of the well-studied astaxanthin. Its biological effects are largely attributed to its ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS).

| Biological Activity | Method | Results | Reference |

| Inhibition of Lipid Peroxidation | Not specified | Activity comparable to astaxanthin. | [3] |

| Singlet Oxygen Quenching | Not specified | Activity comparable to astaxanthin. | [3] |

| ROS Suppression | Dichlorofluorescein diacetate (DCFDA) assay in 661W cells | This compound suppressed light-induced ROS production. | [4] |

| DPPH Radical Scavenging Activity | DPPH Assay | IC50 values for carotenoids can vary significantly based on the assay conditions. While a specific IC50 for pure this compound is not readily available in the cited literature, the general range for potent carotenoids can be in the low µg/mL to mg/mL range. | [5][6] |

Experimental Protocols

Isolation and Purification of this compound from Paracoccus carotinifaciens

This protocol describes a general method for the extraction and purification of carotenoids from bacterial biomass, which can be adapted for this compound.

-

Cell Lysis and Extraction:

-

Harvest bacterial cells by centrifugation.

-

Resuspend the cell pellet in a suitable solvent mixture, such as methanol:acetone (7:3 v/v), to lyse the cells and extract the carotenoids.

-

Perform the extraction at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 20 minutes).

-

Separate the solvent extract containing the carotenoids from the cell debris by centrifugation.

-

-

Saponification (Optional):

-

To remove interfering lipids and chlorophylls, the crude extract can be saponified.

-

Add an equal volume of ethanolic potassium hydroxide (B78521) solution to the extract.

-

Incubate the mixture in the dark, under an inert atmosphere (e.g., nitrogen), at room temperature until saponification is complete.

-

-

Purification by Column Chromatography:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography using a silica (B1680970) gel or a C18 reversed-phase column.

-

Elute the carotenoids using a gradient of solvents, such as hexane (B92381) and ethyl acetate, to separate this compound from other carotenoids based on polarity.

-

Collect the fractions containing this compound, identified by its characteristic absorption spectrum.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound.

-

Sample Preparation:

-

Dissolve the purified this compound extract in a suitable mobile phase solvent.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

Column: C18 or C30 reversed-phase column.

-

Mobile Phase: A gradient of methanol, methyl tert-butyl ether, and water is commonly used for carotenoid separation.

-

Detection: Diode array detector (DAD) or a UV-Vis detector set at the maximum absorption wavelength of this compound (approximately 470-480 nm).

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentration. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

General Protocol for this compound Synthesis (Conceptual)

-

Retrosynthetic Approach: The C40 backbone of this compound can be conceptually disconnected to yield smaller, more readily available building blocks. A common strategy for carotenoid synthesis is a C15 + C10 + C15 approach.

-

Key Reaction - Wittig Condensation:

-

The synthesis would likely involve the Wittig condensation of a C15-phosphonium salt (ylide) with a C10-dialdehyde.

-

The C15 phosphonium (B103445) salt would contain the 3-hydroxy-4-keto-β-ionone ring structure.

-

The C10-dialdehyde is a common intermediate in carotenoid synthesis.

-

The reaction is typically carried out in the presence of a base to generate the ylide.

-

-

Purification: The final product would be purified by crystallization and/or column chromatography.

Signaling Pathways and Molecular Interactions

This compound's biological effects are mediated through its interaction with key cellular signaling pathways, primarily related to the oxidative stress response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. While direct evidence for this compound's activation of Nrf2 is still emerging, studies on related astaxanthin analogs suggest a strong likelihood of its involvement. Adonixanthin and lycopene, which are structurally similar to this compound, have been shown to activate the Nrf2 pathway.[4] The proposed mechanism involves the suppression of reactive oxygen species (ROS), which in turn can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

ERK/Akt Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways are crucial in regulating cell proliferation, survival, and migration. While direct studies on this compound's effect on these pathways are limited, related carotenoids have been shown to modulate their activity. For instance, adonixanthin has been observed to decrease the phosphorylation of both ERK1/2 and Akt in glioblastoma cells. Given the structural similarity, it is plausible that this compound may exert similar effects.

Conclusion

This compound stands out as a ketocarotenoid with significant biological potential, largely owing to its potent antioxidant properties that are on par with astaxanthin. While its history is intertwined with the broader discoveries in carotenoid research, its specific therapeutic applications are an active area of investigation. This guide provides a foundational understanding of this compound for researchers, offering key data and experimental frameworks to facilitate further studies. Future research should focus on elucidating the precise mechanisms of its interaction with cellular signaling pathways and exploring its full therapeutic potential in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Phoenicoxanthin | C40H52O3 | CID 16061231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-oxidative, anti-tumor-promoting, and anti-carcinogenic activities of this compound and adonixanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LipidBank - Carotenoid [lipidbank.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Adonirubin Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonirubin, a ketocarotenoid and an intermediate in the biosynthesis of astaxanthin (B1665798), has garnered interest for its potential antioxidative and anti-tumor-promoting activities.[1] Understanding its solubility in various solvents is a critical prerequisite for in vitro and in vivo studies, formulation development, and various analytical procedures. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for solubility determination, and a generalized workflow for assessing compound solubility.

This compound Solubility Profile

Currently, there is a notable scarcity of specific quantitative solubility data for this compound in publicly available literature. However, some qualitative information and data on structurally similar compounds can provide valuable guidance for researchers.

Qualitative Solubility

One product data sheet explicitly states that this compound is soluble in Dimethyl Sulfoxide (DMSO) .[2] However, the exact concentration at which it is soluble is not specified.

Reference Data: Solubility of Astaxanthin

Due to the limited data on this compound, the solubility of astaxanthin, a closely related ketocarotenoid, is presented here as a reference. It is important to note that while structurally similar, the solubility of this compound may differ.

| Solvent | Solubility of Astaxanthin (mg/mL) |

| Chloroform | 6 |

| Dimethylformamide (DMF) | 0.5 |

| Dimethyl Sulfoxide (DMSO) | 0.13 |

| Ethanol | 0.09 |

Note: The provided data for astaxanthin is approximate and was sourced from a product information sheet.[3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining the thermodynamic solubility of a compound.[4] It is a reliable method for compounds with low solubility. The following is a detailed protocol that can be adapted for determining the solubility of this compound.

Materials and Reagents

-

This compound (solid powder)

-

Selected solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline)

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually present to ensure a saturated solution is achieved.

-

Prepare multiple vials for each solvent to assess reproducibility.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached. This is typically 24 to 72 hours. It is crucial to ensure that the temperature remains constant throughout the equilibration period.[2]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

To avoid precipitation, it is advisable to immediately filter the supernatant using a syringe filter that is compatible with the solvent.

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

Spectroscopic Profile of Adonirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Adonirubin (also known as Phoenicoxanthin), a ketocarotenoid of interest for its potential antioxidative, anti-tumor-promoting, and anti-carcinogenic activities. This document compiles available Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) data, outlines relevant experimental protocols, and presents a logical workflow for spectroscopic analysis.

UV-Visible Spectroscopic Data

Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | λmax (nm) |

| Petroleum Ether | 470 |

| Chloroform | 484 |

| Acetone | Information not available |

| Ethanol | Information not available |

| Hexane | Information not available |

Note: Molar absorptivity (ε) values for this compound are not consistently reported in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

For reference, the analysis of related carotenoid structures by ¹H NMR spectroscopy reveals characteristic signals for olefinic protons in the range of δ 6.0-7.0 ppm and methyl protons as singlets between δ 1.0 and 2.0 ppm. The specific substitution pattern and stereochemistry of this compound would result in a unique and complex splitting pattern.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining UV-Vis and NMR spectra of carotenoids like this compound. These protocols are based on established methodologies for this class of compounds.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a specific solvent.

Materials:

-

This compound sample

-

Spectroscopic grade solvents (e.g., petroleum ether, chloroform, ethanol, hexane, acetone)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. Due to the high molar absorptivity of carotenoids, a dilute solution is typically required. All manipulations should be performed in low light to prevent photo-degradation.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used and place it in the spectrophotometer. Set the absorbance to zero across the desired wavelength range (typically 200-800 nm for a full scan).

-

Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax). If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

-

This compound sample (high purity)

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the purified this compound sample (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.

-

Sample Filtration (if necessary): If the sample does not fully dissolve or contains particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues and poor spectral resolution.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative integration if desired.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). Analysis of chemical shifts, signal integrations, and coupling patterns allows for the assignment of the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Methodological & Application

Application Note: Quantification of Adonirubin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Adonirubin. This compound, a carotenoid with significant interest in the pharmaceutical and nutraceutical industries for its potential antioxidant properties, requires accurate quantification for research, development, and quality control purposes. The described method utilizes a reversed-phase C18 column with a gradient elution program and UV-Vis detection, ensuring high resolution and sensitivity. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, presented in a clear and concise format to be easily implemented in a laboratory setting.

Introduction

This compound is a xanthophyll carotenoid that plays a role as a precursor in the biosynthetic pathway of astaxanthin.[1] Its presence and concentration are of interest in various biological and commercial samples, including certain algae, crustaceans, and dietary supplements. Accurate and precise quantification of this compound is crucial for understanding its biological significance, ensuring product quality, and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for the separation and quantification of carotenoids due to its high efficiency and sensitivity.[2] This application note presents a detailed HPLC method optimized for the determination of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

-

Solvents: HPLC grade methanol, acetonitrile, dichloromethane (B109758), and water.

-

Reagents: Analytical grade potassium hydroxide (B78521) and butylated hydroxytoluene (BHT).

-

This compound Standard: A certified reference standard of this compound.

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable organic solvent, such as dichloromethane or methanol. The solution should be protected from light and stored at low temperatures to prevent degradation. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation

The sample preparation procedure is critical for accurate quantification and aims to extract this compound while minimizing matrix interference.[4][5]

-

Extraction: For solid samples, homogenize a known weight of the sample. Extract the carotenoids using a suitable solvent system, such as a mixture of hexane, acetone, and ethanol. For liquid samples, a liquid-liquid extraction with an appropriate organic solvent can be performed. To prevent degradation of this compound, all extraction steps should be carried out under dim light and low-temperature conditions.

-

Saponification (Optional): For samples with high lipid content, such as biological tissues or certain extracts, saponification is recommended to remove interfering fats and oils.[6] This involves treating the extract with a methanolic potassium hydroxide solution.

-

Filtration: Prior to injection into the HPLC system, the final extract must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[5]

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound:

| Parameter | Condition |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Methanol:Water (90:10, v/v) |

| Mobile Phase B | Dichloromethane:Acetonitrile (50:50, v/v) |

| Gradient Program | 0-15 min: 100% A to 50% A, 50% B15-20 min: 50% A, 50% B to 100% B20-25 min: Hold at 100% B25-30 min: Return to 100% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 470 nm |

| Injection Volume | 20 µL |

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

The following table summarizes the typical performance characteristics of the HPLC method for this compound quantification. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Retention Time | Approximately 12.5 min (Varies with system) |

Visualization

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Is a single column separation sufficient for carotenoid analysis? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. lcms.cz [lcms.cz]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. scielo.br [scielo.br]

- 6. Development and Validation of an HPLC-DAD Method for the Determination of Seven Antioxidants in a Nano-Emulsion: Formul… [ouci.dntb.gov.ua]

Application Notes and Protocols for the Extraction and Purification of Adonirubin from Paracoccus carotinifaciens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonirubin, a red ketocarotenoid, is a valuable natural pigment with significant antioxidant properties. It is a biosynthetic intermediate in the pathway from β-carotene to astaxanthin. The bacterium Paracoccus carotinifaciens is a notable producer of a carotenoid mixture that includes a significant proportion of this compound, making it a viable source for its extraction and purification.[1][2][3] This document provides detailed application notes and protocols for the laboratory-scale extraction and purification of this compound from P. carotinifaciens.

Overview of the Process

The extraction and purification of this compound from P. carotinifaciens involves several key stages: cultivation and harvesting of the bacterial biomass, cell disruption and extraction of the carotenoid mixture, and chromatographic purification to isolate this compound.

Data Presentation

Carotenoid Composition in Paracoccus carotinifaciens

Paracoccus carotinifaciens produces a mixture of carotenoids. The typical composition of the total carotenoids is summarized in the table below.

| Carotenoid | Percentage of Total Carotenoids |

| Astaxanthin | ~60% |

| This compound | ~25% |

| Canthaxanthin | ~6% |

| Adonixanthin | ~3% |

| β-carotene | ~2.5% |

| Other Carotenoids | ~3.5% |

Note: The exact composition can vary depending on the strain and fermentation conditions.

Illustrative Purification Yields

The following table provides an illustrative example of the expected yield and purity at different stages of the purification process, based on data for similar carotenoids extracted from P. carotinifaciens.

| Stage | Starting Material | Product | Yield | Purity |

| Solvent Extraction | 100 g dry biomass | ~10 g crude extract | ~10% (w/w) | ~40% total carotenoids |

| Column Chromatography (Step 1) | 10 g crude extract | ~1.5 g enriched fraction | ~15% (w/w) | ~70% this compound |

| Column Chromatography (Step 2) | 1.5 g enriched fraction | ~0.8 g purified this compound | ~53% (w/w) | >98% |

Note: These are estimated values. Actual yields and purities will vary depending on the specific experimental conditions.

Experimental Protocols

Cultivation and Harvesting of Paracoccus carotinifaciens

Paracoccus carotinifaciens can be cultivated in a suitable nutrient-rich medium under aerobic conditions. Optimal growth and carotenoid production are typically achieved at 25-30°C with good aeration and agitation.

Protocol:

-

Inoculate a suitable sterile broth medium with a starter culture of P. carotinifaciens.

-

Incubate the culture at 28°C with shaking at 150-200 rpm for 48-72 hours, or until the desired cell density is reached.

-

Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet with sterile distilled water and centrifuge again.

-

The resulting cell paste can be used immediately or lyophilized (freeze-dried) for long-term storage. For solvent extraction, using dried biomass is often more efficient.

Extraction of Total Carotenoids

This protocol describes a solvent-based extraction method to obtain a crude extract containing this compound and other carotenoids.

Materials:

-

Dry biomass of P. carotinifaciens

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Protocol:

-

Weigh 10 g of dried P. carotinifaciens biomass.

-

Add 100 mL of a 7:3 (v/v) mixture of acetone and methanol to the biomass.

-

For enhanced extraction, sonicate the suspension for 20 minutes in an ultrasonic bath, or stir vigorously for 1-2 hours at room temperature, protected from light.

-

Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the cell debris.

-

Carefully decant the supernatant, which contains the carotenoids, into a clean flask.

-

Repeat the extraction process (steps 2-5) with the cell pellet until the pellet is colorless.

-

Combine all the supernatants.

-

Concentrate the pooled extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting oleoresin is the crude carotenoid extract.

Purification of this compound by Column Chromatography

This two-step column chromatography protocol is designed to first enrich and then purify this compound from the crude extract.

Materials:

-

Crude carotenoid extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

n-Hexane

-

Acetone